

In Silico Prediction of Chamaejasmenin C Bioactivities: A Technical Guide

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Compound of Interest		
Compound Name:	Chamaejasmenin C	
Cat. No.:	B12390006	Get Quote

Introduction

Chamaejasmenin C is a biflavonoid isolated from the roots of Stellera chamaejasme L., a plant with a long history in traditional medicine for treating various ailments.[1] The diverse pharmacological activities of constituents from Stellera chamaejasme, including anti-tumor, anti-viral, anti-inflammatory, and immunomodulatory effects, have spurred interest in the therapeutic potential of its individual compounds.[2][3][4] In silico methods, such as molecular docking and virtual screening, offer a rapid and cost-effective approach to predict the biological activities of natural products like Chamaejasmenin C, identify potential molecular targets, and elucidate their mechanisms of action. This guide provides a technical overview of the predicted bioactivities of Chamaejasmenin C based on computational analyses and data from related compounds, outlines detailed experimental protocols for these predictions, and visualizes key workflows and pathways.

Predicted Bioactivities and Molecular Targets

While specific in silico studies on **Chamaejasmenin C** are limited, predictions can be extrapolated from research on other bioactive compounds from Stellera chamaejasme and related flavonoids. The primary predicted bioactivities include anti-cancer, anti-inflammatory, and immunomodulatory effects.

Table 1: Summary of Predicted Bioactivities for Chamaejasmenin C



Predicted Bioactivity	Potential Molecular Targets	Supporting Evidence from Related Compounds
Anti-Cancer	P-glycoprotein (P-gp/MDR1), Mitogen-activated protein kinase 9 (MAPK9), Tyrosine- protein kinase (various)	Neochamaejasmin B, a related biflavonoid, inhibits P-gp, suggesting a role in overcoming multidrug resistance.[5] Extracts of Stellera chamaejasme have shown activity against the MAPK pathway.
Anti-Inflammatory	Cyclooxygenase-2 (COX-2), 5- Lipoxygenase (5-LOX)	Other flavonoids are well-known inhibitors of inflammatory enzymes like COX-2 and 5-LOX.
Immunomodulatory	Not fully elucidated	In vitro bioassays of compounds from Stellera chamaejasme have demonstrated immunomodulatory activity.
Antiviral	Viral proteases, polymerases	The plant family is known for compounds with anti-HIV activities.

Experimental Protocols for In Silico Prediction

Detailed methodologies are crucial for reproducible and reliable in silico predictions. The following protocols outline the key steps for target identification, molecular docking, and pathway analysis.

1. Target Identification and Virtual Screening

This protocol describes a common workflow for identifying potential protein targets of a small molecule like **Chamaejasmenin C**.



- Step 1: Ligand Preparation: The 3D structure of **Chamaejasmenin C** is obtained from a chemical database (e.g., PubChem) or sketched using molecular modeling software and optimized using a suitable force field (e.g., MMFF94).
- Step 2: Target Database Selection: A database of protein structures, such as the Protein Data Bank (PDB), is used. Alternatively, target prediction servers that correlate ligand structures with potential protein targets can be employed.
- Step 3: Pharmacophore Modeling: A pharmacophore model is generated based on the chemical features of **Chamaejasmenin C** (e.g., hydrogen bond donors/acceptors, aromatic rings). This model is then used to screen a database of protein structures for complementary binding sites.
- Step 4: Inverse Docking: The Chamaejasmenin C structure is docked against a library of clinically relevant protein targets to identify those with the highest binding affinity.
- Step 5: Hit Prioritization: The potential targets are ranked based on docking scores, binding energies, and biological relevance to the predicted activities.

2. Molecular Docking Protocol

This protocol details the steps for performing molecular docking of **Chamaejasmenin C** with a specific protein target, for instance, MAPK9, which has been implicated as a target for compounds from Stellera chamaejasme.

- Step 1: Protein Preparation: The 3D crystal structure of the target protein (e.g., MAPK9) is downloaded from the PDB. Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.
- Step 2: Ligand Preparation: The 3D structure of Chamaejasmenin C is prepared as described in the target identification protocol.
- Step 3: Binding Site Prediction: The active site of the protein is identified, often based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.
- Step 4: Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to predict the binding conformation and affinity of **Chamaejasmenin C** within the protein's active site. The



simulation generates multiple possible binding poses.

• Step 5: Analysis of Results: The docking results are analyzed to identify the most stable binding pose based on the estimated free energy of binding (kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between **Chamaejasmenin C** and the protein's amino acid residues.

Table 2: Hypothetical Molecular Docking Results for Chamaejasmenin C with MAPK9

Parameter	Value
Binding Affinity (kcal/mol)	-8.5 to -10.0
Interacting Residues	Lys55, Asp167, Met111, Leu156
Hydrogen Bonds	2-3
Hydrophobic Interactions	Pi-Pi stacking with Phe168

3. ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for drug development.

- Step 1: Input Ligand: The simplified molecular-input line-entry system (SMILES) string or 3D structure of Chamaejasmenin C is submitted to an ADMET prediction server (e.g., SwissADMET).
- Step 2: Analysis of Physicochemical Properties: Key properties such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors are calculated.
- Step 3: Prediction of Pharmacokinetics: Parameters like gastrointestinal absorption, bloodbrain barrier permeability, and interaction with cytochrome P450 enzymes are predicted.
- Step 4: Druglikeness Prediction: The molecule is evaluated against established rules for drug-likeness, such as Lipinski's rule of five.
- Step 5: Toxicity Prediction: Potential toxicities, such as mutagenicity and carcinogenicity, are computationally assessed.



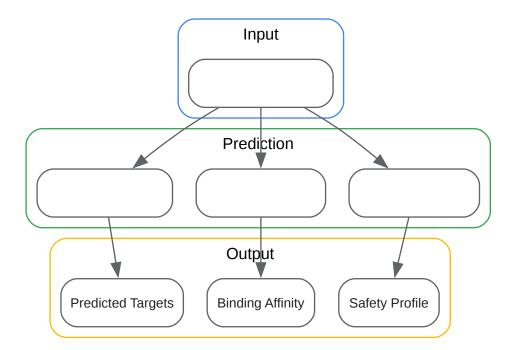
Table 3: Predicted ADMET Properties of Chamaejasmenin C

Property	Predicted Value	Compliance with Rules
Molecular Weight	< 500 g/mol	Lipinski's Rule: Yes
LogP	< 5	Lipinski's Rule: Yes
Hydrogen Bond Donors	< 5	Lipinski's Rule: Yes
Hydrogen Bond Acceptors	< 10	Lipinski's Rule: Yes
GI Absorption	High	Favorable
BBB Permeant	No	Favorable for peripheral action
CYP Inhibitor	Potential inhibitor of CYP2C9, CYP3A4	Potential for drug-drug interactions

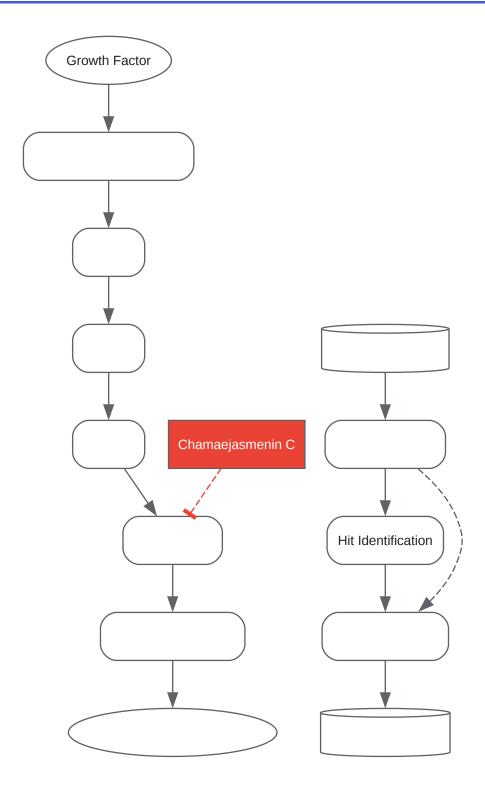
Visualizations of Workflows and Pathways

In Silico Bioactivity Prediction Workflow









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